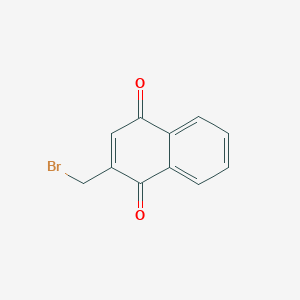

2-(Bromomethyl)naphthalene-1,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2/c12-6-7-5-10(13)8-3-1-2-4-9(8)11(7)14/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWICJQAACGHEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(C2=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509582 | |

| Record name | 2-(Bromomethyl)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50371-30-7 | |

| Record name | 2-(Bromomethyl)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 Bromomethyl Naphthalene 1,4 Dione

Nucleophilic Substitution Reactions at the Bromomethyl Site

The bromine atom in the bromomethyl group is a good leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles. This reactivity is the basis for a wide range of synthetic applications, allowing for the introduction of diverse functional groups onto the naphthalene-1,4-dione scaffold.

Nitrogen-containing nucleophiles readily react with 2-(bromomethyl)naphthalene-1,4-dione to form new carbon-nitrogen bonds. These reactions are fundamental in synthesizing a variety of heterocyclic and substituted aminomethyl derivatives with potential biological activities.

The reaction of this compound with various primary and secondary amines leads to the formation of 2-((substituted-aminomethyl))naphthalene-1,4-dione derivatives. This nucleophilic substitution reaction typically proceeds in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrogen bromide byproduct. nih.gov This method has been employed to synthesize a range of analogues, including those with morpholine (B109124) and other amine-containing rings, to explore their potential as anticancer agents. nih.govrsc.org

Table 1: Synthesis of Substituted Aminomethyl Naphthoquinones

| Amine Reactant | Base | Solvent | Product | Yield (%) |

| Various Amines | Et3N or K2CO3 | EtOH or Et2O | Naphthoquinones 5–7 | 25–80 |

| N-Boc-l-lysine methyl ester hydrochloride | Et3N | EtOH | Compound 28 | - |

Data sourced from multiple studies. nih.gov

The azide-alkyne cycloaddition, a cornerstone of "click chemistry," provides an efficient route to triazole derivatives. organic-chemistry.org This reaction involves the 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne to form a 1,2,3-triazole ring. organic-chemistry.orgmdpi.com In the context of this compound, it can be first converted to the corresponding azide derivative, 2-(azidomethyl)naphthalene-1,4-dione. This intermediate can then react with various alkynes in the presence of a copper(I) catalyst to yield a library of 1,4-disubstituted triazole-containing naphthoquinones. organic-chemistry.org

A notable application of this methodology is the synthesis of 2-methoxy-3-((4-aryl-1H-1,2,3-triazol-1-yl)methyl)naphthalene-1,4-diones. chemicalbook.comgoogle.comchemicalbook.com The introduction of the triazole moiety is of significant interest in medicinal chemistry due to its prevalence in various drug molecules. nih.gov The synthesis of these compounds can be achieved by reacting an alkyne-functionalized naphthoquinone with an appropriate phenyl azide using copper(II) sulfate (B86663) and sodium ascorbate (B8700270) as catalysts. nih.gov This approach allows for the creation of diverse analogues for biological screening. nih.gov

Table 2: Synthesis of Triazole Analogues via Click Chemistry

| Alkyne Reactant | Azide Reactant | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Alkyne group on 24 | Phenyl azides | CuSO4·5H2O, Sodium ascorbate | THF/H2O (5:1) | 90 | 16–89 |

Data sourced from a study on naphthoquinone analogues. nih.gov

The synthesis of imidazole (B134444) and imidazoline (B1206853) derivatives of naphthalene-1,4-dione has been explored to investigate their potential as anticancer agents. rsc.orgrsc.org The reaction of 2-(bromomethyl)naphthalene (B188764) with substituted imidazoles can lead to the formation of imidazolium (B1220033) salts. nih.gov For instance, reacting 2-(bromomethyl)naphthalene with 1-benzylimidazole (B160759) in acetonitrile (B52724) yields the corresponding N-alkylated imidazolium salt. nih.gov

Furthermore, ring-closed imidazole compounds can be synthesized from amide precursors under basic conditions in ethanol. nih.govrsc.org This dehydration reaction provides a route to analogues with a fused ring system, which has been investigated for its effect on anticancer activity. nih.govrsc.org The rationale for exploring these derivatives includes the stability of the nitrogen-containing ring and the reduction or elimination of chiral centers, which can simplify future drug development. nih.gov

Table 3: Synthesis of Imidazole Derivatives

| Amide Precursors | Conditions | Product | Yield (%) |

| Compounds 39–43 | Basic conditions in EtOH, 1-2 h | Ring-closed imidazole compounds 44–48 | 47–100 |

Data sourced from a study on the biological evaluation of naphthalene-1,4-dione analogues. nih.govrsc.org

Oxygen-containing nucleophiles, such as alcohols and phenols, can also displace the bromide ion from this compound to form ether linkages.

The reaction with alcohols (alkoxides) or phenols (phenoxides) results in the formation of 2-(alkoxymethyl)- and 2-(aryloxymethyl)naphthalene-1,4-diones, respectively. These reactions are typically carried out in the presence of a base to generate the more nucleophilic alkoxide or phenoxide ion. The synthesis of a series of phenolic ether derivatives of 1,4-naphthoquinone (B94277) has been achieved in a one-step process, yielding compounds that were subsequently tested for their biological activities. rsc.org

Reactions with Oxygen Nucleophiles (e.g., Alcohols, Phenols)

Spirocyclization Reactions

Spirocyclization reactions involving naphthoquinone derivatives provide a powerful method for the synthesis of complex polycyclic systems. While direct spirocyclization of this compound is not extensively documented, analogous reactions with similarly substituted naphthoquinones illustrate the potential pathways. For instance, the condensation of 2,3-dichloro-1,4-naphthoquinone with cyclohexane (B81311) derivatives bearing a single electron-withdrawing group, such as t-butyl cyclohexane-carboxylate, leads to the formation of a substituted naphthoquinone. Subsequent thermal cyclization of the resulting carboxylic acid affords isomeric naphthofuran-3-spirocyclohexanetriones. rsc.orgpsu.edu This reaction proceeds through an initial nucleophilic substitution at the C3 position of the naphthoquinone, followed by an intramolecular cyclization to form the spirocyclic core. psu.edu This suggests a potential route for this compound to undergo spirocyclization, likely involving an initial reaction at the bromomethyl group followed by a subsequent ring-closing step onto the naphthoquinone nucleus or a side chain. The formation of such spiro-fused systems is of significant interest in the synthesis of natural products and biologically active molecules. nih.govrsc.orgresearchgate.net

Reactions with Sulfur and Selenium Nucleophiles

The electrophilic nature of the carbon atom in the bromomethyl group of this compound makes it a prime target for attack by soft nucleophiles like sulfur and selenium.

Reactions with sulfur-containing nucleophiles readily lead to the formation of stable thioether derivatives. For example, 2-bromo-1,4-naphthoquinone, a related compound, reacts with glutathione (B108866) (GSH) to yield a nucleophilic substitution product where the bromine is displaced by the thiol group of GSH. nih.gov It is expected that this compound would react in a similar SN2 fashion with various thiols to furnish the corresponding 2-(alkylthiomethyl)- or 2-(arylthiomethyl)naphthalene-1,4-dione derivatives.

Similarly, selenium nucleophiles can be employed to create selenoether derivatives. The reaction of 2-(bromomethyl)-1,3-thiaselenole with potassium selenocyanate (B1200272) (KSeCN) provides a relevant model. This reaction proceeds through a rearrangement to yield a selenocyanate derivative, demonstrating the reactivity of the bromomethyl group and the selenocyanate anion as an effective nucleophile. beilstein-journals.org The synthesis of naphthalene-based organoselenocyanates has also been reported, further indicating the feasibility of forming a C-Se bond. biointerfaceresearch.com

| Nucleophile | Product Type | Reference |

| Glutathione (with 2-bromo-1,4-naphthoquinone) | Thioether | nih.gov |

| Potassium Selenocyanate (with 2-(bromomethyl)-1,3-thiaselenole) | Selenocyanate | beilstein-journals.org |

The reaction of 2-(bromomethyl)-1,3-thiaselenole with potassium selenocyanate offers mechanistic insights into organoselenium group transfer. This reaction is proposed to proceed through a seleniranium intermediate. The nucleophilic attack of the selenocyanate anion can occur at two different carbon atoms of this intermediate, leading to either a kinetically or thermodynamically controlled product. Initially, a ring expansion occurs to form a six-membered thiaseleninyl selenocyanate. This product can then undergo a subsequent rearrangement with ring contraction to form the more stable five-membered thiaselenol-2-ylmethyl selenocyanate. beilstein-journals.org This dual reactivity highlights the complex mechanistic pathways available in reactions involving bromomethyl-substituted heterocycles and selenium nucleophiles.

Reactions with Carbon Nucleophiles (e.g., Enolates, Organometallics)

The bromomethyl group of this compound is a potent electrophile for C-C bond formation with carbon-based nucleophiles such as enolates and organometallic reagents.

Enolate alkylation is a classic method for forming new carbon-carbon bonds. Enolates, generated from carbonyl compounds, act as nucleophiles and can displace the bromide in an SN2 reaction. A pertinent example is the synthesis of α-bromomethyl ketones, which can be achieved via the alkylation of diethyl malonate. The malonate is first deprotonated to form the enolate, which then attacks an electrophile. A subsequent hydrolysis and decarboxylation sequence yields the target ketone. google.com By analogy, the reaction of this compound with enolates derived from malonates, β-ketoesters, or other active methylene (B1212753) compounds is expected to proceed efficiently to yield C-alkylated naphthoquinone derivatives.

Organometallic reagents, particularly organocuprates (Gilman reagents), are also effective for forming C-C bonds by reacting with alkyl halides. wikipedia.orglibretexts.org Gilman reagents, with the general formula R₂CuLi, are known to react with organic halides to replace the halogen with an alkyl or aryl group. wikipedia.orglibretexts.org This reaction, known as the Corey-House synthesis, is a powerful tool in organic synthesis. It is anticipated that this compound would react with various Gilman reagents to afford 2-(alkyl)naphthalene-1,4-dione derivatives.

| Carbon Nucleophile | Reaction Type | Expected Product |

| Malonate Enolate | SN2 Alkylation | 2-(2,2-dicarboxyethyl)naphthalene-1,4-dione derivative |

| Gilman Reagent (R₂CuLi) | Corey-House Reaction | 2-(Alkyl/Aryl)methylnaphthalene-1,4-dione |

Reactions Involving the Naphthoquinone Ring System

The electron-deficient diene system of the naphthoquinone ring makes it a suitable component in cycloaddition reactions, particularly as a dienophile in Diels-Alder reactions.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. In this context, the naphthoquinone moiety of this compound can act as the dienophile, reacting with a conjugated diene. The reactivity of the naphthoquinone is enhanced by the electron-withdrawing nature of the carbonyl groups.

Studies on related systems, such as the regioselective Diels-Alder reaction of 2-bromo-5(or 6)-methyl-1,4-benzoquinones with various dienes, demonstrate the utility of substituted quinones as dienophiles in the synthesis of more complex naphthoquinones. researchgate.net Furthermore, the naphthalene (B1677914) ring itself can participate in dearomative [4+2] cycloaddition reactions under visible-light energy-transfer catalysis, reacting with vinyl benzenes to form bicyclo[2.2.2]octa-2,5-diene scaffolds. nih.govresearchgate.net This indicates that the core ring system of this compound is susceptible to cycloaddition under appropriate conditions. The presence of the bromomethyl substituent at the C2 position would be expected to influence the regioselectivity of the Diels-Alder reaction.

| Diene | Reaction Type | Product Type | Reference (Analogous) |

| Various Dienes | Diels-Alder | Substituted Naphthoquinones | researchgate.net |

| Vinyl Benzenes | Dearomative [4+2] Cycloaddition | Bicyclo[2.2.2]octa-2,5-diene scaffolds | nih.govresearchgate.net |

Reactions of the Quinone Carbonyls

The carbonyl groups of the 1,4-naphthoquinone system are key centers of reactivity. They readily undergo reduction and can participate in cycloaddition reactions, significantly altering the core structure of the molecule.

Reduction to Hydroquinones: One of the most characteristic reactions of quinones is their reduction to the corresponding hydroquinones. This transformation can be achieved through various methods, including catalytic hydrogenation or chemical reduction. The process involves a two-electron, two-proton reduction of the carbonyl groups to hydroxyl groups, leading to the aromatic hydroquinone. This redox chemistry is central to the biological activity of many naphthoquinone derivatives.

Cycloaddition Reactions: The carbon-carbon double bond of the quinone ring can act as a dienophile in Diels-Alder [4+2] cycloaddition reactions. Furthermore, the carbonyl groups themselves can participate in photochemical [2+2] cycloadditions with alkenes and alkynes. mdpi.com These reactions provide a powerful method for constructing complex, polycyclic structures. For instance, photochemical cycloadditions of 1,4-naphthoquinone with various alkenes have been shown to yield cyclobutane (B1203170) and spiro-oxetane products. mdpi.com The specific outcome is often dependent on the reaction conditions and the nature of the alkene.

Table 1: Examples of Cycloaddition Reactions with 1,4-Naphthoquinone

| Reaction Type | Reactant | Product Type | Conditions |

|---|---|---|---|

| Photochemical [2+2] Cycloaddition | Styrene | Cyclobutane | UVB light, Acetone (sensitizer) |

| Photochemical [2+2] Cycloaddition | Diphenylacetylene | Cyclobutene & Benzoanthracenone | UVB light, Acetone |

This table illustrates the types of cycloaddition reactions the naphthoquinone core can undergo, based on studies with the parent 1,4-naphthoquinone. mdpi.com

Functionalization at Other Positions of the Naphthoquinone Core (e.g., C3 substitution)

The presence of the bromomethyl group at the C2 position significantly influences the reactivity of the naphthoquinone ring, particularly at the C3 position. This position is activated towards nucleophilic attack, allowing for the introduction of a wide range of substituents.

The electron-withdrawing nature of both the quinone carbonyls and the C2-substituent makes the C3 position highly electrophilic and susceptible to Michael addition (1,4-conjugate addition) by various nucleophiles. Studies on analogous 2-halo-1,4-naphthoquinones have demonstrated that nucleophiles such as amines, thiols, and other carbon nucleophiles readily add to the C3 position. nih.govresearchgate.net This is a common and effective strategy for synthesizing a diverse library of 3-substituted-1,4-naphthoquinone derivatives. nih.govrsc.org

For example, the reaction of 2-bromo- or 2-chloro-naphthalene-1,4-dione with various amines in the presence of a base leads to the corresponding 2-halo-3-amino-naphthalene-1,4-dione products. nih.gov Subsequent reactions can then displace the halogen to introduce further functionality. This highlights a general strategy where the C3 position is first functionalized, followed by modification or displacement of the C2 substituent.

Table 2: Nucleophilic Substitution at the C3 Position of 2-Substituted Naphthoquinones

| Starting Material | Nucleophile | Product |

|---|---|---|

| 2-Bromonaphthalene-1,4-dione | Morpholine | 2-Bromo-3-morpholinonaphthalene-1,4-dione |

| 2-Chloronaphthalene-1,4-dione | Piperidine | 2-Chloro-3-piperidinonaphthalene-1,4-dione |

| 2,3-Dichloronaphthalene-1,4-dione | Aniline | 2-Anilino-3-chloronaphthalene-1,4-dione |

This table provides examples of C3 functionalization on related 2-halo-naphthoquinones, demonstrating the susceptibility of this position to nucleophilic attack. nih.gov

Radical Reactions Beyond Initial Bromination

The this compound molecule possesses two moieties capable of participating in radical reactions: the quinone ring and the bromomethyl group.

The quinone itself can undergo a one-electron reduction to form a semiquinone radical anion. This species is often an intermediate in the redox cycling of quinones.

More significantly, the bromomethyl group serves as a precursor for a carbon-centered radical. Homolytic cleavage of the carbon-bromine bond, which can be initiated by radical initiators like AIBN or by photolysis, generates a naphthoquinonylmethyl radical. This reactive intermediate can then engage in a variety of subsequent reactions. One important application of such radicals is in intramolecular cyclization reactions to form new heterocyclic rings. researchgate.netbeilstein-journals.org For instance, if a suitable radical acceptor is present elsewhere in the molecule or added to the reaction, the generated radical can add to it, leading to the formation of complex polycyclic systems. beilstein-journals.org Such radical cyclization strategies are a powerful tool in modern organic synthesis. researchgate.net

Photochemical Transformations

The naphthoquinone core is inherently photoactive. Upon absorption of UV or visible light, it can be promoted to an excited state, which can then undergo various photochemical reactions. The most common of these are cycloadditions and hydrogen abstraction reactions.

As mentioned in section 3.2.2, [2+2] photocycloaddition reactions with alkenes are a hallmark of quinone photochemistry, leading to the formation of four-membered rings. mdpi.comjcu.edu.au These reactions can be sensitized by other molecules, like acetone, which absorb light and transfer the energy to the naphthoquinone.

Another important photochemical process is photoacylation. In the presence of aldehydes, irradiation of 1,4-naphthoquinone can lead to the formation of acylated hydroquinones. mdpi.com The reaction is believed to proceed via the excited triplet state of the quinone, which abstracts a hydrogen atom from the aldehyde to generate a radical pair. Subsequent recombination and tautomerization yield the final product. The presence of the bromomethyl group could potentially influence the efficiency and selectivity of these photochemical processes. Furthermore, irradiation can also induce homolysis of the C-Br bond, opening up pathways for photo-initiated radical reactions. Studies on 1,4-naphthoquinone in aqueous solutions have shown that its phototransformation can lead to hydroxylated products through a mechanism involving the addition of water to the triplet excited state. researchgate.netrsc.org

Table 3: Summary of Potential Reaction Pathways

| Structural Moiety | Reaction Type | Description |

|---|---|---|

| Quinone Carbonyls | Reduction | Two-electron reduction to form a hydroquinone. |

| Quinone Core | [4+2] & [2+2] Cycloaddition | Acts as a dienophile or participates in photochemical cycloadditions to form polycyclic systems. mdpi.com |

| C3 Position | Nucleophilic Addition | Michael addition of nucleophiles, activated by the C2-substituent. nih.gov |

| Bromomethyl Group | Nucleophilic Substitution | Acts as an electrophile for SN2 reactions. nih.gov |

| Bromomethyl Group | Radical Formation | Homolytic cleavage of the C-Br bond to form a carbon-centered radical for subsequent reactions like cyclization. beilstein-journals.org |

| Quinone Core | Photochemical Reactions | Undergoes photo-induced cycloadditions, acylations, and other transformations upon excitation. mdpi.comrsc.org |

Spectroscopic and Structural Analysis of this compound Remains Elusive

The CAS number for this compound is 50371-30-7, and its molecular formula is C₁₁H₇BrO₂. This information confirms the identity of the compound. However, specific experimental data from advanced spectroscopic techniques, which are crucial for the complete structural elucidation and characterization of a chemical compound, have not been found.

The intended article was to be structured around a detailed analysis of the compound's spectroscopic data, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: This would have involved a thorough examination of the ¹H (proton) and ¹³C (carbon) NMR spectra to determine the chemical environment of each atom. Two-dimensional NMR techniques such as gDQCOSY, gHSQCAD, and DEPT are typically used for a comprehensive structural assignment, but no such data could be located for this specific compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, this would be critical in confirming the presence of the ketone (C=O) groups of the dione (B5365651) and the carbon-bromine (C-Br) bond of the bromomethyl group.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the compound, which is a key piece of data for confirming its elemental composition.

While information on related compounds such as 2-(bromomethyl)naphthalene and 2-bromo-1,4-naphthoquinone is available, this data is not transferable to this compound due to significant structural differences. The presence of the dione functional group and the specific placement of the bromomethyl group would lead to unique spectroscopic signatures.

The absence of this detailed data in publicly accessible scientific literature and databases prevents the creation of the requested in-depth article and accompanying data tables. Further research and publication by the scientific community would be required to make this information available.

Advanced Spectroscopic and Structural Elucidation

Mass Spectrometry (MS)

Fragmentation Pattern Analysis

The structural integrity of 2-(Bromomethyl)naphthalene-1,4-dione under mass spectrometry conditions can be elucidated through its fragmentation pattern. Upon electron impact ionization, the molecule is expected to undergo specific cleavage events dictated by the stability of the resulting fragments and the inherent chemical nature of its functional groups.

Key fragmentation pathways for this compound would likely include:

Alpha-Cleavage: The C-C bond adjacent to the carbonyl groups is susceptible to cleavage.

Loss of Bromine: A primary fragmentation would be the cleavage of the C-Br bond, leading to the formation of a stable naphthylmethyl radical cation and a bromine radical. The presence of bromine's two isotopes, 79Br and 81Br, in nearly equal abundance would result in characteristic M+2 isotope pattern for bromine-containing fragments.

Loss of the Bromomethyl Group: Cleavage of the bond connecting the bromomethyl group to the naphthalene (B1677914) ring would result in a fragment corresponding to the naphthoquinone radical cation.

Loss of Carbon Monoxide: Naphthoquinones are known to lose molecules of carbon monoxide (CO) from the quinone ring system, leading to characteristic peaks with a mass loss of 28 amu. libretexts.org

McLafferty Rearrangement: While less common for this specific structure, rearrangement reactions could potentially occur, leading to more complex fragmentation patterns. libretexts.org

A plausible fragmentation cascade might begin with the loss of the bromine atom, followed by successive losses of carbon monoxide molecules.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion (m/z) | Proposed Structure/Loss | Notes |

| 264/266 | [M]+• | Molecular ion peak, showing the characteristic M/M+2 pattern for a single bromine atom. |

| 185 | [M - Br]+ | Loss of the bromine radical. This is often a prominent peak due to the stability of the resulting carbocation. |

| 157 | [M - Br - CO]+ | Subsequent loss of a carbon monoxide molecule from the quinone ring. |

| 129 | [M - Br - 2CO]+ | Loss of a second carbon monoxide molecule. |

| 171 | [M - CH2Br]+ | Loss of the bromomethyl radical. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound is characterized by transitions occurring within the conjugated π-system of the naphthoquinone core and the non-bonding electrons of the carbonyl oxygen atoms. The absorption bands observed in the UV-Vis region correspond to specific electronic promotions from lower to higher energy molecular orbitals. libretexts.org

The principal electronic transitions expected for this molecule are:

π → π Transitions:* These are high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic and quinone system. slideshare.netlibretexts.org Due to the extended conjugation of the naphthalene ring, these transitions are expected to occur at longer wavelengths compared to simpler aromatic systems. libretexts.org These transitions typically have high molar absorptivity values (ε > 10,000). libretexts.org

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, primarily located on the carbonyl oxygen atoms, to an antibonding π* orbital of the C=O double bond. slideshare.netshivajichk.ac.in These are symmetry-forbidden transitions and are therefore characterized by low molar absorptivity (ε < 2,000). libretexts.orgshivajichk.ac.in They appear as weak absorption bands at longer wavelengths than the main π → π* transitions. shivajichk.ac.in

The presence of the bromomethyl substituent may induce a slight bathochromic (red shift) or hypsochromic (blue shift) effect on the absorption maxima depending on its electronic influence on the chromophore.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms and molecules in the solid state, offering precise data on bond lengths, bond angles, and intermolecular forces. mkuniversity.ac.in

Single-crystal X-ray diffraction analysis of this compound would reveal its precise molecular geometry and crystal packing. While specific data for this compound is not available, analysis of the closely related 2-bromo-1,4-naphthoquinone provides a strong predictive model. nih.govnih.gov The crystal structure would be solved using direct methods and refined by full-matrix least-squares procedures. mkuniversity.ac.in Key crystallographic parameters would be determined as outlined in the table below.

Table 2: Representative Crystallographic Data based on Analogous Structures

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P21/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Molecules per Unit Cell (Z) | e.g., 4 |

| Data Collection Radiation | e.g., Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54056 Å) nih.govresearchgate.net |

| R-factor | < 0.05 for a well-refined structure |

Analysis of Molecular Conformation and Stereochemistry

The naphthoquinone core of the molecule is expected to be nearly planar. nih.govnih.gov In the analogous structure of 2-bromonaphthalene-1,4-dione, the root-mean-square (r.m.s.) deviation of the non-hydrogen atoms from the mean plane is minimal (e.g., 0.060 Å), indicating a high degree of planarity. nih.govnih.gov Small deviations may be observed for the substituent atoms. The bromomethyl group (-CH2Br) would be attached to this planar system, with bond lengths and angles conforming to standard values for sp3 hybridized carbon and C-Br bonds. The orientation of the bromomethyl group relative to the naphthalene ring system is a key conformational feature determined by minimizing steric hindrance.

The packing of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. For this compound, several types of interactions are anticipated to play a crucial role in stabilizing the crystal structure.

π-π Stacking: The planar aromatic rings of the naphthoquinone core are expected to engage in π-π stacking interactions. In related structures, these stacking arrangements are a dominant feature, with intermolecular distances between aromatic rings typically in the range of 3.5 to 3.7 Å. nih.govresearchgate.net

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds are likely to be present. hw.ac.uk These interactions would involve hydrogen atoms from the aromatic ring or the methyl group acting as donors and the carbonyl oxygen atoms acting as acceptors.

Halogen-related Interactions: The bromine atom can participate in several types of weak interactions. C-H···Br hydrogen bonds may form between a hydrogen atom of one molecule and the bromine atom of an adjacent molecule. researchgate.net Furthermore, Br···Br contacts, where the distance between bromine atoms of neighboring molecules is less than the sum of their van der Waals radii (3.7 Å), can also contribute significantly to the crystal packing. researchgate.net

Table 3: Summary of Potential Intermolecular Interactions

| Interaction Type | Description | Typical Distance |

| π-π Stacking | Attraction between the electron clouds of adjacent naphthalene ring systems. nih.gov | 3.5 - 3.7 Å |

| C-H···O Hydrogen Bond | Weak hydrogen bond between a C-H group and a carbonyl oxygen. hw.ac.uk | 2.2 - 2.8 Å (H···O) |

| C-H···Br Hydrogen Bond | Weak hydrogen bond between a C-H group and a bromine atom. researchgate.net | 2.8 - 3.2 Å (H···Br) |

| Br···Br Interaction | Interaction between bromine atoms of adjacent molecules. researchgate.net | < 3.7 Å |

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a predominant computational method used to study the electronic structure of many-body systems. It is widely applied to naphthoquinone derivatives to predict a range of molecular properties with a favorable balance between accuracy and computational cost.

A fundamental step in computational analysis is geometry optimization, which locates the minimum energy structure of a molecule on its potential energy surface. For derivatives of 1,4-naphthoquinone (B94277), DFT methods, particularly using functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to determine equilibrium geometries. metu.edu.trresearchgate.netnih.gov The process involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached.

To confirm that the optimized structure represents a true minimum, a vibrational frequency analysis is typically performed. The absence of imaginary frequencies indicates that the structure is at a local minimum on the potential energy surface. metu.edu.trespublisher.com These calculations provide key data on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule's structure. Energetic calculations yield the total electronic energy of the molecule, which is crucial for assessing its thermodynamic stability relative to other isomers or compounds.

Table 1: Representative Calculated Structural Parameters for a Naphthoquinone Core (Note: This table presents typical parameters for a related naphthoquinone framework calculated using DFT, as specific experimental or calculated data for 2-(Bromomethyl)naphthalene-1,4-dione were not available in the reviewed sources.)

| Parameter | Typical Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C=C (quinone ring) Bond Length | ~1.35 Å |

| C-C (aromatic ring) Bond Length | ~1.40 Å |

| C-Br Bond Length | ~1.94 Å |

| O=C-C Bond Angle | ~121° |

Frontier Molecular Orbital (FMO) theory is central to understanding the chemical reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. DFT calculations are used to determine the energies and spatial distributions of these orbitals for naphthoquinone derivatives. researchgate.netnih.gov

The HOMO is associated with the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO relates to its ability to accept electrons, acting as an electrophile. mdpi.com For 1,4-naphthoquinones, the HOMO is typically a π-orbital delocalized across the naphthalene (B1677914) ring system, while the LUMO is often a π*-orbital with significant contributions from the C=O and C=C bonds of the quinone moiety.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular stability and reactivity. semanticscholar.org A small energy gap suggests high chemical reactivity, low kinetic stability, and high polarizability, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for a Naphthoquinone Derivative (Note: These values are representative for similar compounds and serve to illustrate the concept. Specific values for this compound would require a dedicated computational study.)

| Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.48 eV | Electron acceptor, π* character |

| HOMO | -6.88 eV | Electron donor, π character |

| Energy Gap (ΔE) | 5.40 eV | Indicator of chemical reactivity |

DFT calculations are a valuable tool for predicting and interpreting spectroscopic data. By calculating properties related to the interaction of molecules with electromagnetic radiation, computational methods can aid in structure elucidation and the analysis of experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to predict ¹H and ¹³C NMR chemical shifts. These calculated shifts, when referenced against a standard like tetramethylsilane (TMS), can be compared with experimental data to confirm molecular structures.

Vibrational Frequencies: Theoretical vibrational spectra (infrared and Raman) can be generated by calculating the harmonic vibrational frequencies. These calculations help in the assignment of experimental spectral bands to specific molecular motions, such as C=O stretching, C=C bending, or C-Br stretching. researchgate.net

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra. mdpi.comresearchgate.net It calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λmax) observed in UV-Vis spectroscopy. researchgate.net These transitions often involve HOMO→LUMO or other π→π* transitions within the conjugated naphthoquinone system. bohrium.com

Quantum Chemical Calculations for Mechanistic Elucidation

Beyond static molecular properties, quantum chemistry provides profound insights into the dynamics of chemical reactions. By mapping the potential energy surface, these calculations can trace the transformation of reactants into products, identifying key intermediates and transition states. nih.gov

Computational studies can be used to investigate the detailed step-by-step mechanisms of reactions involving this compound, such as nucleophilic substitution at the bromomethyl group or addition reactions at the quinone ring. By calculating the energies of reactants, products, intermediates, and transition states, a reaction energy profile can be constructed. arxiv.org

A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. beilstein-journals.org Its structure provides a snapshot of the bond-breaking and bond-forming processes. Locating the transition state and calculating its energy relative to the reactants yields the activation energy barrier, a key determinant of the reaction rate. nih.gov For example, in a substitution reaction, calculations could differentiate between a concerted (Sₙ2) or a stepwise (Sₙ1) pathway by searching for the relevant transition states and intermediates.

When a reaction can yield multiple constitutional isomers or stereoisomers, quantum chemical calculations can be employed to predict and explain the observed selectivity. Regioselectivity, the preference for reaction at one site over another, and stereoselectivity, the preference for the formation of one stereoisomer over another, are governed by differences in the activation energies of the competing pathways. researchgate.net

For instance, in addition reactions to the naphthoquinone ring, calculations can determine whether a nucleophile preferentially attacks at the C2 or C3 position by comparing the activation barriers for the two possible pathways. The pathway with the lower energy transition state will be kinetically favored, leading to the major product. nih.gov Similarly, the stereochemical outcome of a reaction can be rationalized by analyzing the relative stabilities of the diastereomeric transition states. nih.govnih.gov The orientation of the substrate and reagent, influenced by steric and electronic factors, is critical in determining the final product distribution. nih.gov

Correlation of Theoretical and Experimental Findings

Currently, there is a notable lack of published research specifically detailing the correlation between theoretical and experimental findings for this compound. While computational methods such as Density Functional Theory (DFT) are powerful tools for understanding the electronic and structural properties of molecules, and techniques like X-ray crystallography provide precise experimental data on molecular geometry, a direct comparative analysis for this particular compound is not available in the current scientific literature.

For related classes of compounds, such as other substituted naphthoquinones, studies have successfully correlated theoretical calculations with experimental results. For instance, research on 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives has demonstrated a strong agreement between DFT calculations and experimental data from Raman, FTIR spectroscopy, and X-ray diffraction. researchgate.net Such studies typically compare computed vibrational frequencies, bond lengths, and bond angles with experimentally determined values to validate the theoretical models. researchgate.net

In a broader context, computational studies on various naphthoquinone derivatives have been employed to predict their reactivity, spectroscopic properties, and biological activities. frontiersin.orgscientific.netnih.gov These investigations often rely on the correlation between calculated electronic descriptors (like HOMO-LUMO energy gaps) and experimentally observed phenomena. frontiersin.orgnih.gov However, specific data correlating theoretical predictions with experimental measurements for this compound remains to be reported.

Molecular Dynamics Simulations

As of now, there are no specific molecular dynamics (MD) simulations documented in the scientific literature for this compound. MD simulations are a computational method used to study the physical movement of atoms and molecules over time, providing insights into conformational changes, interactions with other molecules, and the stability of complexes.

While direct MD studies on this compound are absent, the utility of this technique has been demonstrated for other naphthoquinone derivatives. For example, molecular dynamics simulations have been conducted on protein-ligand interactions of certain naphthoquinone compounds to assess the stability of the resulting complexes, which is crucial for understanding their potential as therapeutic agents. frontiersin.org These simulations can provide detailed information about the dynamic behavior of the ligand within the active site of a protein, complementing findings from molecular docking studies. frontiersin.org

Given the application of MD simulations to closely related compounds, it is conceivable that future research could apply this methodology to this compound to explore its dynamic properties and interactions in various chemical and biological environments. However, at present, no such data is available.

Applications and Research Trajectories in Organic Synthesis

Building Blocks for Diverse Organic Transformations

As a versatile electrophile, 2-(bromomethyl)naphthalene-1,4-dione serves as a foundational starting material for the synthesis of more complex chemical structures.

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds consisting of multiple fused aromatic rings. researchgate.net The synthesis of functionalized PAHs is of significant interest for materials science and medicinal chemistry. researchgate.netbeilstein-journals.org this compound can serve as a key precursor in the construction of larger, more elaborate PAH systems. The bromomethyl group provides a reactive handle for alkylation and annulation reactions, allowing for the fusion of additional rings onto the naphthalene (B1677914) framework. For instance, it can be used in Friedel-Crafts type reactions or transition-metal-catalyzed cross-coupling reactions to build larger, conjugated systems. This approach allows for the systematic construction of complex aromatic structures that would be difficult to assemble through other methods. ontosight.ai

The compound is instrumental in synthesizing a variety of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and biologically active molecules. researchgate.netjbclinpharm.orgontosight.ai

Indolizines: The synthesis of the indolizine (B1195054) core, a fused bicyclic heteroaromatic system, can be achieved through reactions like the Chichibabin reaction or 1,3-dipolar cycloadditions. organic-chemistry.orgrsc.org The electrophilic nature of the bromomethyl group in this compound makes it an ideal reactant for forming the pyridinium (B92312) ylide intermediate necessary for these cycloaddition reactions, leading to novel indolizine-naphthoquinone hybrids.

Triazoles: Triazoles, particularly 1,2,3-triazoles, are often synthesized via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). nih.govresearchgate.net this compound can be readily converted to the corresponding azide (B81097) derivative, 2-(azidomethyl)naphthalene-1,4-dione. This azide can then be reacted with a wide range of terminal alkynes to produce a library of 1,4-disubstituted 1,2,3-triazole-containing naphthoquinones. nih.gov This modular approach is highly efficient for creating diverse molecular structures. nih.govgoogle.com

Spiro-compounds: Spiro compounds, which contain two rings connected by a single common atom, are of growing interest in drug discovery. ontosight.aibeilstein-journals.org The reactivity of this compound can be harnessed to construct spirocyclic systems. nih.gov For example, reaction with a suitable bifunctional nucleophile can lead to an initial substitution at the bromomethyl group, followed by a subsequent intramolecular cyclization onto the naphthoquinone ring, forming a spiro center. nih.gov

Quinoxalines: Quinoxalines are bicyclic heterocycles containing a benzene (B151609) ring fused to a pyrazine (B50134) ring. nih.govmdpi.com They are typically synthesized by the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. organic-chemistry.orgchim.it this compound can be utilized in multi-step syntheses to first build a side chain that is then modified to create the necessary 1,2-dicarbonyl functionality, which can subsequently be condensed with an ortho-diamine to yield complex quinoxaline-naphthoquinone fused systems.

The table below summarizes the heterocyclic scaffolds synthesized using this compound as a key building block.

| Heterocyclic Scaffold | Synthetic Strategy | Key Reaction Type |

| Indolizines | Reaction with pyridine (B92270) derivatives to form a pyridinium ylide, followed by cycloaddition. | 1,3-Dipolar Cycloaddition |

| Triazoles | Conversion to an azide, followed by reaction with terminal alkynes. | Copper-Catalyzed Azide-Alkyne Cycloaddition |

| Spiro-compounds | Reaction with bifunctional nucleophiles leading to intramolecular cyclization. | Nucleophilic Substitution & Intramolecular Cyclization |

| Quinoxalines | Used as a precursor to generate a 1,2-dicarbonyl moiety for condensation with ortho-diamines. | Condensation Reaction |

One of the most direct applications of this compound is as an intermediate for creating a diverse range of 2-substituted naphthoquinones. researchgate.net The labile bromine atom is readily displaced by a variety of nucleophiles. nih.gov This allows for the introduction of numerous functional groups at the 2-methyl position, leading to derivatives with tailored electronic and biological properties. nih.govnih.gov

Examples of nucleophilic substitution reactions include:

Amines: Reaction with primary or secondary amines yields 2-(aminomethyl)naphthalene-1,4-diones.

Thiols: Thiolates react to form 2-((thio)methyl)naphthalene-1,4-diones.

Alcohols: Alkoxides can displace the bromide to form ether linkages.

Carboxylates: Reaction with carboxylate salts produces ester derivatives.

This straightforward functionalization is a cornerstone of medicinal chemistry programs aimed at developing novel naphthoquinone-based therapeutic agents. nih.gov

Development of Novel Synthetic Methodologies

Beyond its role as a simple building block, the unique reactivity of this compound contributes to the development of broader and more sophisticated synthetic strategies.

The synthesis of substituted naphthalenes can often be plagued by a lack of regioselectivity, leading to mixtures of isomers that are difficult to separate. nih.govresearchgate.net The presence of the bromomethyl group at the C2 position of the naphthoquinone ring provides a definitive and highly reactive site for chemical modification. This pre-installed functionality effectively directs subsequent reactions to a specific location on the molecule. researchgate.net Chemists can perform transformations on the bromomethyl group with high precision, confident that the reaction will occur at the intended site without affecting the aromatic ring or other positions. This circumvents the challenges associated with direct C-H functionalization of the naphthalene core and allows for a clean, predictable introduction of new substituents. beilstein-journals.org

The compound is an excellent example of a modular building block in organic synthesis. A "modular" or "building block" approach involves the assembly of complex molecules from smaller, pre-functionalized units. This compound represents the core naphthoquinone module, which can be efficiently coupled with a wide variety of other modules via the reactive bromomethyl handle.

This strategy is highly efficient for several reasons:

Divergent Synthesis: From a single common intermediate (the title compound), a large and diverse library of derivatives can be rapidly synthesized.

Late-Stage Functionalization: Complex modifications can be introduced at a late stage in a synthetic sequence, which is often more efficient and avoids the need to carry sensitive functional groups through multiple reaction steps.

Combinatorial Chemistry: The modular nature of this reagent is well-suited for combinatorial chemistry approaches, where different building blocks are systematically combined to quickly generate a multitude of new compounds for screening and discovery.

By providing a reliable and versatile connection point, this compound facilitates the development of flexible and efficient synthetic routes to novel and complex chemical entities.

Utility in One-Pot Reaction Sequences

While specific one-pot reactions commencing directly with this compound are not extensively documented in dedicated studies, the inherent reactivity of the closely related 2-bromo-1,4-naphthoquinone provides a strong basis for its potential in such sequences. One-pot nucleophilic substitution reactions of 2-bromo-1,4-naphthoquinone with various phenolates have been successfully employed to synthesize a library of 2-phenoxy-1,4-naphthoquinone derivatives. nih.gov This methodology, which involves the initial deprotonation of the phenol (B47542) followed by nucleophilic attack on the naphthoquinone core, demonstrates the feasibility of multi-step transformations in a single pot. nih.gov

The principle of cascade reactions, a subset of one-pot synthesis, has also been applied to naphthoquinone systems to construct complex heterocyclic structures. nih.gov These reactions often involve a series of intramolecular events that proceed sequentially without the need for isolating intermediates. Given the electrophilic nature of the carbon bearing the bromine atom in this compound, it is a prime candidate for initiating such cascade sequences, for example, through initial alkylation of a suitable nucleophile, followed by intramolecular cyclization onto the quinone ring.

Furthermore, multicomponent reactions (MCRs) involving naphthoquinone derivatives highlight the potential for this compound in convergent synthesis. For instance, the one-pot, three-component reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone), aldehydes, and malononitrile (B47326) is a well-established method for generating densely functionalized pyran derivatives. researchgate.net The bromomethyl group in this compound could serve as a reactive handle to either pre-functionalize the starting material or participate in post-condensation modifications within a one-pot setup.

Role in Materials Science Research

The naphthalene-1,4-dione moiety is a known building block for functional organic materials due to its electrochemical and photophysical properties. The presence of the reactive bromomethyl group in this compound makes it a particularly attractive precursor for the synthesis of advanced materials.

Precursors for Polymeric Materials

The development of novel polymers often relies on the availability of functionalized monomers. Naphthoquinone-containing polymers have been synthesized and shown to possess interesting properties such as thermal stability and fluorescence. rsc.org While direct polymerization of this compound has not been explicitly detailed, its structure is highly conducive to established polymerization techniques.

For instance, the bromomethyl group can act as an initiator or a monomer in various polymerization reactions. It could be envisioned to undergo dehalogenative coupling reactions, similar to those observed for 2,3-bis(bromomethyl)naphthalene, which can lead to the formation of polymeric chains. The resulting polymers would feature the naphthalene-1,4-dione unit either in the main chain or as a pendant group, thereby imparting its electronic properties to the macromolecule.

Furthermore, the synthesis of polyimides containing naphthalene ring structures has been shown to yield materials with improved thermal and mechanical properties. nih.gov this compound could be chemically modified to introduce amine or carboxylic acid functionalities, rendering it a suitable monomer for the synthesis of novel polyimides with tailored properties.

Components for Optoelectronic Applications

Naphthalene diimides (NDIs), which can be synthesized from naphthalene derivatives, are a well-studied class of n-type organic semiconductors used in a variety of optoelectronic devices. mdpi.com The functionalization of the naphthalene core is a key strategy for tuning the optical and electronic properties of these materials.

The bromomethyl group of this compound offers a convenient point for chemical modification to introduce various functionalities that can influence the material's performance in optoelectronic applications. For example, the introduction of electron-donating or electron-withdrawing groups via substitution of the bromine atom can modulate the energy levels (HOMO and LUMO) of the resulting molecule, thereby affecting its charge transport and light-absorbing or emitting properties.

Research on naphthalene-based polymers has demonstrated their potential in blue light-emitting diodes (LEDs). acs.orgresearchgate.net The incorporation of the this compound unit, after suitable modification, into conjugated polymer backbones could lead to new materials with interesting electroluminescent properties. The quinone functionality itself can also play a role in the electronic behavior of such materials, potentially leading to applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Design and Synthesis of Analogues for Structure-Activity Relationship Studies (Focused on Synthetic Modifications, not Biological Outcomes)

The naphthalene-1,4-dione scaffold is a common motif in molecules with interesting biological activities, and extensive research has been conducted on the synthesis of analogues to establish structure-activity relationships (SAR). researchgate.netnih.gov The synthetic modifications often target the C2 and C3 positions of the quinone ring.

The bromomethyl group at the C2 position of this compound serves as a versatile handle for introducing a wide array of substituents. Nucleophilic substitution reactions can be readily employed to replace the bromine atom with various functional groups, including amines, thiols, and alkoxides. For example, studies on related 2-bromo-naphthalene-1,4-diones have shown that reaction with different amines can lead to a diverse library of amino-naphthoquinones. researchgate.net

The synthetic strategy for modifying the bromomethyl group can be tailored to explore the impact of steric and electronic factors on the properties of the resulting molecules. For instance, the introduction of bulky substituents can probe the spatial requirements of a target, while the incorporation of groups with different electronic properties (e.g., electron-donating or electron-withdrawing) can elucidate the role of electronics in the molecule's function.

Furthermore, the bromomethyl group can be transformed into other functional groups through multi-step synthetic sequences. For example, oxidation could yield an aldehyde or carboxylic acid, which could then be used in a variety of subsequent reactions such as Wittig reactions, reductive aminations, or amide bond formations. These transformations would allow for the synthesis of a broad range of analogues with diverse side chains at the C2 position, providing valuable data for understanding structure-property relationships.

Below is a table summarizing potential synthetic modifications of the bromomethyl group in this compound for SAR studies:

| Reaction Type | Reagent/Conditions | Resulting Functional Group |

| Nucleophilic Substitution | R-NH2 (Primary/Secondary Amine) | -CH2-NH-R |

| Nucleophilic Substitution | R-SH (Thiol) | -CH2-S-R |

| Nucleophilic Substitution | R-OH (Alcohol)/Base | -CH2-O-R |

| Oxidation | e.g., N-Methylmorpholine N-oxide (NMO) | -CHO (Aldehyde) |

| Oxidation | e.g., Potassium permanganate (B83412) (KMnO4) | -COOH (Carboxylic Acid) |

| Grignard Reaction (on aldehyde) | R-MgBr | -CH(OH)-R |

| Wittig Reaction (on aldehyde) | Ph3P=CHR | -CH=CHR |

This array of synthetic possibilities underscores the importance of this compound as a starting material for the systematic exploration of chemical space around the naphthalene-1,4-dione core.

Future Directions and Emerging Research Areas

Exploration of Green Chemistry Approaches for Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Future research will likely focus on developing more environmentally benign synthetic routes to 2-(Bromomethyl)naphthalene-1,4-dione and its derivatives.

Key strategies include:

Use of Aqueous Media: Shifting from traditional organic solvents to water is a primary goal of green chemistry. The synthesis of nitrogen-containing 1,4-naphthoquinone (B94277) derivatives has been successfully demonstrated in aqueous environments. researchgate.net Enzymatic approaches, such as using laccase for the one-pot synthesis of 1,4-naphthoquinones in an aqueous medium, offer a promising, metal-free alternative to conventional methods. rsc.org

Solvent-Free Reactions: Performing reactions without a solvent can significantly reduce waste. The use of catalysts like Indium(III) triflate (In(OTf)₃) has enabled the efficient, solvent-free, three-component synthesis of novel 1,4-naphthoquinones. nih.gov

Bio-Friendly Reagents: Replacing hazardous reagents is crucial. Metal-free strategies, such as using aqueous hydriodic acid (HI) in acetic acid (AcOH) under microwave irradiation, have been developed for the chemo- and regio-selective synthesis of medicinally important naphthoquinones from abundant feedstocks. rsc.org

These green methodologies could be adapted for the synthesis of this compound, potentially starting from 2-methylnaphthalene-1,4-dione and employing eco-friendly bromination agents or by constructing the naphthoquinone ring system through green cycloaddition reactions.

| Green Chemistry Principle | Potential Application to this compound Synthesis |

| Use of Renewable Feedstocks | Synthesis from bio-derived precursors or abundant natural products like lawsones. rsc.org |

| Atom Economy | Designing syntheses, such as cycloaddition or multicomponent reactions, that incorporate most of the starting material atoms into the final product. nih.gov |

| Benign Solvents/Conditions | Employing water as a solvent or utilizing solvent-free reaction conditions. rsc.orgnih.gov |

| Energy Efficiency | Use of microwave irradiation or ambient temperature reactions to reduce energy consumption. rsc.org |

| Catalysis | Development of highly efficient and recyclable catalysts (enzymatic, organocatalytic, or metallic) to replace stoichiometric reagents. rsc.org |

Development of Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is fundamental to achieving high efficiency, selectivity, and control in organic synthesis. For a molecule like this compound, catalytic systems are essential for both its selective synthesis and its subsequent functionalization.

Future research in this area could involve:

Palladium Catalysis: Palladium catalysts are powerful tools for functionalizing aromatic systems. Methods for the dearomative 1,4-difunctionalization of naphthalenes have been developed, treating the naphthalene (B1677914) core as a masked conjugated diene. nih.govnih.gov Such strategies could be explored to build complex, three-dimensional structures from naphthalene precursors before the quinone and bromomethyl groups are installed or modified.

Gold and Other Metal Catalysis: Gold catalysts have shown unique reactivity in the functionalization of naphthalene, enabling carbene insertion into C–H bonds. beilstein-journals.org Exploring such catalysts could lead to novel methods for derivatizing the aromatic ring of the this compound scaffold.

Site-Selective Functionalization: A significant challenge in naphthalene chemistry is controlling the position of functionalization. Ruthenium-catalyzed systems have been reported for the remote C5-selective alkylation of 1-naphthoic acids. dntb.gov.ua Developing similar catalytic systems for naphthoquinones would allow for precise modification of the aromatic ring, creating derivatives that are otherwise difficult to access.

| Catalytic System | Potential Application | Desired Outcome |

| Palladium | Tandem Heck/Suzuki coupling reactions with naphthalene precursors. nih.gov | Synthesis of complex spirocyclic naphthoquinones. |

| Gold/Copper | Carbene transfer reactions to the naphthalene ring. beilstein-journals.org | Novel C-H bond functionalization and cycloaddition products. |

| Ruthenium | Directed C-H activation at remote positions. dntb.gov.ua | Selective functionalization at positions C5-C8 of the naphthoquinone core. |

Integration into Automated Synthesis Platforms

Automated synthesis, particularly using flow chemistry, is revolutionizing materials discovery and drug development by enabling rapid reaction optimization and library synthesis. dtu.dkresearchgate.net Integrating the synthesis of this compound and its derivatives into such platforms is a key future direction.

Emerging research areas include:

Continuous-Flow Synthesis: The synthesis of quinone derivatives has been adapted to continuous-flow reactors. dtu.dkresearchgate.net This approach offers enhanced safety, better temperature control, and easier scalability compared to traditional batch synthesis. A flow process could be designed for the synthesis of the this compound core.

Automated Derivatization: The reactive bromomethyl group is ideal for automated library synthesis. A flow system could be designed where a stream of this compound converges with streams of various nucleophiles (amines, thiols, alcohols) to rapidly generate a large library of derivatives. This is particularly relevant for "click-chemistry" approaches to modify quinone cores. dtu.dkdtu.dk

Real-Time Monitoring and Optimization: Automated platforms can incorporate in-line analytical techniques (e.g., IR or NMR spectroscopy) to monitor reaction progress in real-time. dtu.dk This data can be fed to a machine-learning algorithm to autonomously optimize reaction conditions (temperature, flow rate, stoichiometry) to maximize yield and purity.

Advanced Spectroscopic Probes and Sensors Utilizing Naphthoquinone Scaffolds

The naphthoquinone core is an excellent chromophore and fluorophore, making it an ideal building block for chemical sensors. The 2-(bromomethyl) group provides a convenient and highly reactive site for attaching receptor units designed to bind specific analytes.

Future developments in this area are expected to focus on:

Anion Sensing: Naphthoquinone-based sensors have been developed for the colorimetric and fluorescent detection of biologically and environmentally important anions like cyanide (CN⁻), fluoride (B91410) (F⁻), and hydroxide (B78521) (OH⁻). nih.govresearchgate.net The sensing mechanism often involves a deprotonation or hydrogen-bonding interaction that modulates the intramolecular charge transfer (ICT) properties of the molecule, leading to a visible color or fluorescence change. pcbiochemres.com The bromomethyl group allows for the straightforward installation of hydrazone, amine, or other hydrogen-bond-donating receptors to create new anion-selective probes. nih.gov

Cation Sensing: Similarly, the scaffold can be adapted for cation detection. Naphthoquinone-based chemosensors have been reported for the selective "turn-on" fluorescence detection of Fe²⁺, with applications in bio-imaging. researchgate.net By attaching appropriate chelating agents to the bromomethyl position, new sensors for various metal ions could be designed.

Dual-Channel and Ratiometric Sensing: To improve accuracy and reduce environmental interference, future sensors will likely be designed as dual-channel or ratiometric probes. These sensors exhibit changes at two different wavelengths upon analyte binding, allowing for a more robust and quantitative response.

| Sensor Target | Receptor Moiety (attached via bromomethyl group) | Sensing Mechanism |

| Anions (F⁻, CN⁻, AcO⁻) | Hydrazone, Imidazole (B134444), Amine nih.govpcbiochemres.com | Hydrogen Bonding / Deprotonation leading to ICT modulation. |

| Cations (Fe²⁺, Cu²⁺) | Schiff base, Pyridine (B92270), Thioether researchgate.net | Chelation leading to fluorescence enhancement or quenching. |

| Thiols (e.g., Cysteine) | Michael Acceptor (can be unmasked from the core) | Nucleophilic addition causing a change in conjugation and optical properties. |

Computational Design of Novel Reactions and Derivatives

In silico methods are indispensable for accelerating the design of new molecules and for understanding reaction mechanisms. Computational chemistry offers powerful tools to predict the properties and reactivity of this compound and to guide the synthesis of novel derivatives.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic structure of molecules, determine reaction pathways, and calculate spectroscopic properties. nih.gov For this compound, DFT could be used to study the reactivity of the bromomethyl group, predict the outcomes of nucleophilic substitution reactions, and understand the electronic transitions responsible for its optical properties.

Molecular Docking: This technique is widely used in drug discovery to predict how a molecule binds to the active site of a protein or other biological target. thebioscan.commdpi.com Researchers can computationally design a library of derivatives by modifying the bromomethyl group and then use molecular docking to screen for compounds with high binding affinity to a specific cancer-related protein or enzyme, identifying promising candidates for synthesis and biological testing. ijfmr.come-century.us

High-Throughput Virtual Screening: By combining computational chemistry with machine learning, it is possible to screen vast virtual libraries of compounds for desired properties. This approach has been used to design new quinone molecules for applications like redox flow batteries by predicting properties such as redox potential and solubility. frontiersin.org A similar strategy could be applied to design derivatives of this compound with tailored electronic, optical, or biological properties.

| Computational Method | Application to this compound | Research Goal |

| Density Functional Theory (DFT) | Calculate HOMO-LUMO gap, electrostatic potential, and reaction energy barriers. nih.gov | Predict reactivity, stability, and optical properties of new derivatives. |

| Molecular Docking | Simulate binding of derivatives to protein active sites (e.g., kinases, BCL-2). thebioscan.commdpi.com | Identify potential new anticancer agents or enzyme inhibitors. |

| Molecular Dynamics (MD) | Simulate the dynamic behavior and stability of a ligand-protein complex over time. nih.gov | Validate docking results and understand the stability of binding interactions. |

| QSAR (Quantitative Structure-Activity Relationship) | Correlate structural properties of derivatives with their observed biological activity. researchgate.net | Build predictive models to guide the design of more potent compounds. |

Q & A

How can researchers optimize the synthesis of 2-(Bromomethyl)naphthalene-1,4-dione to improve yield and purity?

Answer:

Optimization often involves systematic variation of reaction parameters (e.g., temperature, solvent, stoichiometry) using factorial or orthogonal experimental designs . For example:

- Orthogonal Design Matrix: Vary bromination time (4–12 hrs), temperature (60–100°C), and catalyst loading (0.5–2 mol%).

- Response Surface Methodology (RSM): Analyze interactions between variables to identify optimal conditions.

- Purification: Use column chromatography (hexane:ethyl acetate gradients) or recrystallization (DCM/hexane) to isolate the product.

Reference synthetic routes for brominated naphthoquinones (e.g., bromination of methylnaphthalene precursors ) can guide protocol adjustments.

What mechanistic insights exist for the reactivity of this compound in nucleophilic substitution reactions?

Answer:

The bromomethyl group acts as an electrophilic site, enabling nucleophilic attacks (e.g., by amines, thiols). Key steps:

- Kinetic Studies: Monitor reaction progress via HPLC or UV-Vis spectroscopy to determine rate constants under varying conditions (pH, solvent polarity).

- DFT Calculations: Predict transition states and activation energies for substitutions (e.g., with pyrimidine derivatives, as in ).

- Isotopic Labeling: Use deuterated analogs (e.g., 2-(Bromomethyl-d3)-1,4-naphthoquinone ) to trace reaction pathways via mass spectrometry.

How can researchers resolve contradictions in reported toxicity data for brominated naphthoquinones?

Answer:

Discrepancies may arise from differences in experimental models or exposure routes. Strategies include:

- Model Alignment: Standardize test systems (e.g., murine models for inhalation toxicity ) and exposure durations.

- Dose-Response Analysis: Compare EC50 values across studies using meta-regression.

- Mechanistic Validation: Assess oxidative stress biomarkers (e.g., glutathione depletion, lipid peroxidation) to confirm toxicity pathways .

What advanced analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

- Mass Spectrometry (EI): Confirm molecular weight (e.g., m/z 269.048 for C10H5BrO4 ) and fragmentation patterns .

- NMR Spectroscopy: Assign peaks using 2D techniques (HSQC, HMBC) to resolve structural ambiguities (e.g., bromomethyl vs. methylene protons).

- X-Ray Crystallography: Resolve crystal structures of metal complexes (e.g., Co(II) or Zn(II) coordination compounds ).

How can this compound be applied in materials science, such as covalent organic frameworks (COFs)?

Answer:

The bromomethyl group enables post-synthetic modifications in COFs:

- Linker Functionalization: React with diamines (e.g., 1,4-naphthalenediamine ) to form imine or amide bonds.

- Pore Engineering: Introduce bulky substituents to tune porosity and gas adsorption properties.

- Catalytic Sites: Anchor metal nanoparticles via coordination (e.g., Pd for cross-coupling reactions ).

What computational methods are recommended to predict the environmental fate of this compound?

Answer:

- QSPR Models: Estimate biodegradation rates using quantitative structure-property relationships.

- Molecular Dynamics (MD): Simulate interactions with soil organic matter or aqueous interfaces .

- AI-Driven Tools: Apply COMSOL Multiphysics to model transport and partitioning in environmental matrices .

How can researchers design experiments to study the compound’s photochemical behavior?

Answer:

- Photostability Assays: Expose solutions to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC.

- Quantum Yield Calculation: Use actinometry to measure photoreaction efficiency.

- Transient Absorption Spectroscopy: Detect short-lived intermediates (e.g., triplet states) .

What are the challenges in scaling up laboratory synthesis to gram-scale production while maintaining purity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.